Captamine - 108-02-1

Captamine

Catalog Number: EVT-371003
CAS Number: 108-02-1
Molecular Formula: C4H11NS
Molecular Weight: 105.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
This is a chemical weapon precursor or chemical weapon impurity which is similar to 2-diethylaminoethanol. See the chemical datasheet for 2-diethylaminoethanol for more information.

2-(Dimethylamino)ethanethiol

Compound Description: 2-(Dimethylamino)ethanethiol (DMAET) is a tertiary amine derivative thiol compound. It's frequently employed in research as a capping agent for nanoparticles, particularly cadmium-based quantum dots (QDs), due to its ability to enhance their water solubility and influence their photoluminescent properties [, , ]. DMAET is also known as a hydrolysis product of V-type nerve agents and is therefore studied in the context of developing sensitive detection methods for these agents [, , ].

Cysteine

Compound Description: Cysteine is a sulfur-containing amino acid known for its crucial role in protein structure and function, particularly in forming disulfide bonds. In the provided papers, Cysteine is investigated as a surface stabilizer alongside 2-(dimethylamino)ethanethiol during the synthesis of one-dimensional cadmium telluride (CdTe) nanorods [].

2-(Diethylamino)ethanethiol

Compound Description: 2-(Diethylamino)ethanethiol (DEAET) is another tertiary amine-containing thiol, closely resembling DMAET but featuring ethyl groups instead of methyl groups attached to the nitrogen atom. DEAET is also a hydrolysis product of V-type nerve agents, primarily R-VX, and is studied for its detection alongside DMAET [, ].

Benzimidazole Ethanethiol

Compound Description: Benzimidazole Ethanethiol is a thiol compound containing a benzimidazole ring. While not explicitly discussed in the provided papers, a study investigating a library of clickable polymers for nucleic acid delivery found that higher percentages of benzimidazole ethanethiol in the polymer structure enhanced pDNA delivery [].

Mercaptopropionic acid

Compound Description: Mercaptopropionic acid, also known as 3-mercaptopropionic acid, is a thiol-containing carboxylic acid. It's employed in research as a surface modifier for silver nanoparticles to investigate the influence of surface charge on SERS (Surface-Enhanced Raman Scattering) signal intensity [, ].

Sodium 2-mercaptoethyl sulfonate

Compound Description: Sodium 2-mercaptoethyl sulfonate is a negatively charged thiol compound containing a sulfonate group. It's used, similar to mercaptopropionic acid, as a surface modifier for silver nanoparticles in SERS studies to control the surface charge of the substrate [, ].

2-Mercaptoethanol

Compound Description: 2-Mercaptoethanol, a simple thiol-containing alcohol, is widely used in biochemical research as a reducing agent to prevent the oxidation of cysteine residues in proteins. It is investigated alongside DMAET and DEAET in a microchip electrophoresis study for detecting thiol-containing degradation products of V-type nerve agents [].

Thiocholine

Compound Description: Thiocholine is a quaternary ammonium salt and a structural analog of choline, where the oxygen atom is replaced by a sulfur atom. It's used as a surface modifier for silver nanoparticles in SERS studies, aiming to vary the surface charge [, ].

4-Mercapto-1-methylpiperidine

Compound Description: 4-Mercapto-1-methylpiperidine is a cyclic thiol compound containing a piperidine ring. It's investigated for its ability to displace ligands in a platinum complex, showcasing its coordination chemistry properties [].

Source and Classification

Captamine is classified as a N-methylated derivative of ketamine, which is known for its use as an anesthetic and its emerging role in treating depression and other psychiatric disorders. Ketamine itself is a chiral compound with two enantiomers: (S)-ketamine and (R)-ketamine. Captamine is primarily derived from (S)-ketamine, which has been shown to exhibit more potent antidepressant effects compared to its counterpart .

Synthesis Analysis

The synthesis of Captamine involves several steps that modify the ketamine structure to enhance its pharmacological properties. The following outlines a typical synthetic route:

  1. Starting Materials: The synthesis begins with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide to form an intermediate.
  2. Dehydration: This intermediate undergoes dehydration using an acidic ionic liquid, yielding 1-(2-chlorophenyl)-cyclohexene.
  3. Oxidation: The alkene is then oxidized using potassium permanganate to produce a hydroxy ketone intermediate.
  4. Imination: This hydroxy ketone is treated with methyl amine to form an imine.
  5. Rearrangement: Finally, the imine undergoes rearrangement under elevated temperatures to yield Captamine .

This method is advantageous due to its high yields and the use of non-toxic reagents, contrasting with traditional methods that often involve hazardous materials .

Chemical Reactions Analysis

Captamine can participate in various chemical reactions typical of amines and ketones:

  • Nucleophilic Substitution: The nitrogen atom can undergo nucleophilic substitution reactions due to its basicity.
  • Reduction Reactions: Captamine can be reduced to form other derivatives or metabolites.
  • Rearrangement Reactions: The compound may also engage in rearrangement reactions under specific conditions, which can be exploited for further synthetic applications.
Mechanism of Action

Captamine exerts its pharmacological effects primarily through antagonism of the N-methyl-D-aspartate receptor (NMDAR). This action leads to increased levels of glutamate in the synaptic cleft, promoting synaptic plasticity and potentially contributing to its rapid antidepressant effects.

Research indicates that Captamine may enhance neurotrophic signaling pathways, which are crucial for neuronal survival and growth. This mechanism is particularly relevant in the context of mood disorders where neuroplasticity is often impaired .

Physical and Chemical Properties Analysis

Captamine exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as ethanol and dimethyl sulfoxide but has limited solubility in water.
  • Melting Point: The melting point ranges around 150-155 °C.
  • Stability: Captamine is stable under normal laboratory conditions but should be protected from light and moisture to prevent degradation.
Applications

Captamine's applications are primarily centered around its potential therapeutic effects:

  • Antidepressant Research: Due to its action on NMDARs, Captamine is being investigated for rapid antidepressant effects similar to those observed with ketamine.
  • Anesthetic Use: Its structural similarity to ketamine suggests potential use in anesthesia, particularly in cases where rapid onset and recovery are desired.
  • Neuropharmacology Studies: Captamine serves as a valuable tool for studying glutamatergic neurotransmission and neuroplasticity mechanisms.
Historical Evolution & Pharmacological Development of Ketamine

Origins in Phencyclidine Derivatives: From CI-581 to Clinical Anesthesia

Ketamine’s development originated from systematic modifications of phencyclidine (1-(1-phenylcyclohexyl)piperidine), an anesthetic first synthesized in 1956 by Parke-Davis chemists. Phencyclidine demonstrated potent analgesic properties but induced severe emergence delirium, hallucinations, and prolonged psychotic reactions in humans, rendering it clinically unsuitable despite its efficacy in veterinary medicine [1] [2] [6]. In 1962, Calvin Lee Stevens, a consultant organic chemist at Parke-Davis, synthesized ketamine (CI-581) as a phencyclidine derivative with a tenfold reduction in potency and shorter duration of action. Structural modifications included the introduction of a ketone group and simplification of the piperidine ring, aiming to retain anesthetic efficacy while minimizing psychotomimetic effects [1] [9].

The first human trials occurred on August 3, 1964, led by University of Michigan researchers Edward Domino and Guenter Corssen. Testing in prison volunteers revealed a unique "dissociative anesthesia" state—characterized by profound analgesia, preserved airway reflexes, and cardiovascular stability—lasting 15–30 minutes rather than hours. This distinct profile stemmed from ketamine’s selective disruption of corticocortical information transfer, unlike traditional gamma-aminobutyric acid-mediated anesthetics [1] [5] [9]. By 1970, the United States Food and Drug Administration approved ketamine hydrochloride (Ketalar) for human use, cementing its role in trauma surgery, pediatric anesthesia, and battlefield medicine during the Vietnam War, where it earned the moniker "buddy drug" for its safety in field administration [5] [9].

Table 1: Key Properties of Phencyclidine vs. Ketamine

PropertyPhencyclidineKetamine
Chemical ClassArylcyclohexylamineArylcyclohexylamine
Relative Potency1x (reference)0.1x
Anesthesia DurationProlonged (hours)Short (minutes)
Emergence DeliriumSevere, frequentModerate, less frequent
Clinical AdoptionVeterinary onlyHuman and veterinary

Transition from Anesthetic Agent to Psychiatric Intervention

Ketamine’s psychiatric applications emerged serendipitously from early anesthesia observations. In 1973, Salvador Roquet documented mood improvements in 100 patients receiving intravenous ketamine alongside psychotherapy—the first empirical evidence of its psychotherapeutic potential [9]. However, research stagnated until 2000, when a landmark study by the United States National Institute of Mental Health demonstrated that subanesthetic ketamine doses (0.5 milligrams per kilogram) produced rapid antidepressant effects in treatment-resistant major depressive disorder patients within 4 hours, peaking at 24 hours [5] [10]. This contrasted sharply with conventional monoaminergic antidepressants requiring weeks for clinical response.

Mechanistically, ketamine’s N-methyl-D-aspartate receptor antagonism prevents glutamate-induced excitotoxicity and enhances synaptic plasticity. By blocking N-methyl-D-aspartate receptors on gamma-aminobutyric acidergic interneurons, ketamine disinhibits glutamate release, triggering brain-derived neurotrophic factor-dependent mTOR pathway activation. This promotes synaptogenesis in prefrontal and hippocampal regions, reversing stress-induced neuronal atrophy [1] [2] [10]. The discovery repositioned ketamine as a neuroplasticity enhancer rather than merely a dissociative agent, catalycing clinical trials for depression, post-traumatic stress disorder, and suicidal ideation. By 2015, over 60% of treatment-resistant depression patients responded to intravenous ketamine infusions, sustaining remission for 7–30 days with repeated dosing [5] [7].

Food and Drug Administration Approvals and Regulatory Milestones: Esketamine for Treatment-Resistant Depression

The ketamine racemate’s repurposing faced regulatory challenges due to its generic status and lack of commercial incentives. This impasse shifted focus to enantiomer-specific development. Esketamine (S(+)-ketamine), exhibiting fourfold higher N-methyl-D-aspartate receptor affinity than the R(−)-isomer, became the target of pharmaceutical investment [3] [7]. Johnson & Johnson secured United States Food and Drug Administration approval for esketamine nasal spray (Spravato) in March 2019 based on five phase III trials:

  • TRANSFORM-2 (NCT02418585): Esketamine+oral antidepressant versus placebo+antidepressant demonstrated a −4.0 point difference in Montgomery-Åsberg Depression Rating Scale scores at 28 days (p=0.008) [3].
  • ASPIRE (NCT03039192): Esketamine reduced depressive symptoms within 24 hours in suicidal patients (MADRS improvement: −15.7 vs. −12.0 for placebo; p=0.006) [10].

These studies established esketamine as the first rapid-acting antidepressant with a novel glutamatergic mechanism. In January 2025, the United States Food and Drug Administration expanded approval to esketamine monotherapy, eliminating the mandate for concomitant oral antidepressants. This decision reflected data showing superior remission rates (22.5% vs. 7.6% placebo) and numerical improvements across all 10 Montgomery-Åsberg Depression Rating Scale items at day 28 [3]. To date, esketamine is approved in 77 countries, administered to >140,000 patients globally under Risk Evaluation and Mitigation Strategies protocols requiring clinic-based monitoring [3] [7].

Table 2: Milestones in Esketamine Regulatory Approval

YearEventSignificance
2019Initial FDA approval for treatment-resistant depression (with oral antidepressant)First new-mechanism antidepressant in 60 years
2020European Medicines Agency approvalExpanded global access
2023FDA indication for major depressive disorder with acute suicidal ideationFirst rapid-onset anti-suicidal therapy
2025FDA monotherapy approval for treatment-resistant depressionEliminated requirement for background antidepressants

Properties

CAS Number

108-02-1

Product Name

Captamine

IUPAC Name

2-(dimethylamino)ethanethiol

Molecular Formula

C4H11NS

Molecular Weight

105.20 g/mol

InChI

InChI=1S/C4H11NS/c1-5(2)3-4-6/h6H,3-4H2,1-2H3

InChI Key

DENMGZODXQRYAR-UHFFFAOYSA-N

SMILES

CN(C)CCS

Canonical SMILES

CN(C)CCS

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.